molecular formula C13H8N2O3 B3131246 2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile CAS No. 350793-33-8

2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile

Cat. No. B3131246
CAS RN: 350793-33-8
M. Wt: 240.21 g/mol
InChI Key: VIGZRBKUIWAODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile, also known as 2AF5FFC, is an organic compound containing nitrogen, carbon, and oxygen. This compound is widely used in scientific research and has a range of applications in the fields of medicine, biochemistry, and biotechnology. It is a colorless, non-volatile, and crystalline solid. 2AF5FFC has a melting point of 145-147 °C and a boiling point of 155-157 °C.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound 2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile, due to its unique structure, serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. It is used in the formation of thieno[2,3-b]furans and thieno[3,2-b]furans through O-alkylation and Thorpe-Ziegler cyclization processes. These derivatives are synthesized from hydroxy-thiophene-carbonitriles and α-bromocarbonyl compounds, leading to compounds with potential applications in material science and pharmaceuticals (Gewald & Bellmann, 1983).

Electron Transport and Molecular Switching

Research demonstrates the electronic transport properties of 2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile derivatives, highlighting their potential as optical molecular switches. These compounds exhibit changes in conductivity upon transitioning from closed to open forms, influenced by ultraviolet radiation or visible light. Such materials are considered for applications in molecular electronics, offering a foundation for developing advanced molecular devices (Farbodnia et al., 2021).

Antitumor Activities

The compound also serves as a precursor in the synthesis of quinoline, furan, and thiophene derivatives with observed antitumor activities. Through heterocyclization reactions, these synthesized products demonstrate inhibitory effects against various cancer cell lines, showcasing the potential for developing novel anticancer agents (Mohareb, Fleita, & Sakka, 2011).

Electrochromic Materials

Investigations into the electrochromic properties of polymers and copolymers derived from 2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile reveal applications in electronic display technologies. These materials exhibit significant electrochromic performance, stability, and optical contrast, making them suitable for electrochromic devices (ECDs) and potentially impacting the development of smart windows and electronic ink technologies (Abaci et al., 2016).

properties

IUPAC Name

2-amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-9-11(10-2-1-4-17-10)12(18-13(9)15)8-3-5-16-7-8/h1-5,7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGZRBKUIWAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.